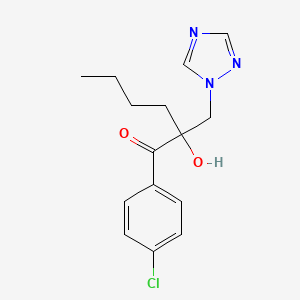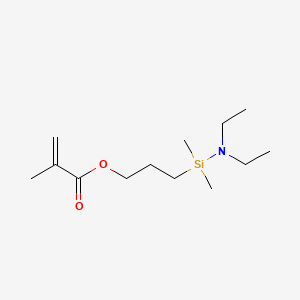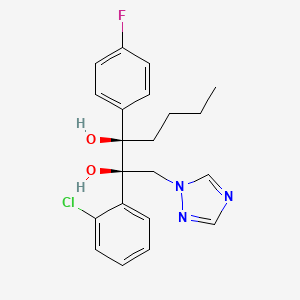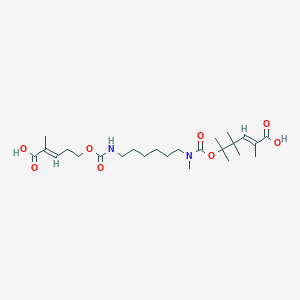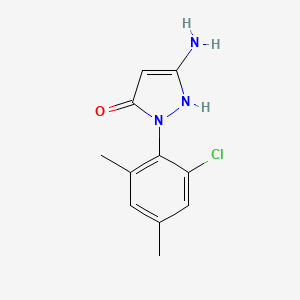
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its thiopyrano and pyrrole rings, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- typically involves multi-step organic reactions. The process often starts with the formation of the pyrrole ring, followed by the introduction of the thiopyrano ring through cyclization reactions. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1-oxide
- Thiopyrano(2,3-c)pyrrole, octahydro-6-((2-methoxyphenyl)acetyl)-4,4-diphenyl-, 1-oxide
Uniqueness
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-(1-pyrrolidinyl)phenyl)acetyl)-, cis-(±)- stands out due to its unique structural features, such as the presence of both thiopyrano and pyrrole rings, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
146674-53-5 |
|---|---|
Molekularformel |
C31H34N2O2S |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
S-[(4aR,7aR)-4,4-diphenyl-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl] 2-(2-pyrrolidin-1-ylphenyl)ethanethioate |
InChI |
InChI=1S/C31H34N2O2S/c34-30(21-24-11-7-8-16-28(24)32-18-9-10-19-32)36-33-22-27-29(23-33)35-20-17-31(27,25-12-3-1-4-13-25)26-14-5-2-6-15-26/h1-8,11-16,27,29H,9-10,17-23H2/t27-,29+/m1/s1 |
InChI-Schlüssel |
FQLKEMREMGYUCY-PXJZQJOASA-N |
Isomerische SMILES |
C1CCN(C1)C2=CC=CC=C2CC(=O)SN3C[C@@H]4[C@H](C3)OCCC4(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC=C2CC(=O)SN3CC4C(C3)OCCC4(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


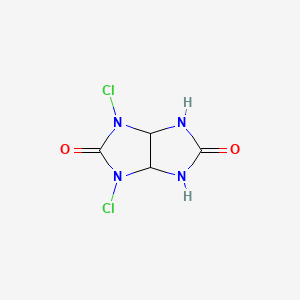

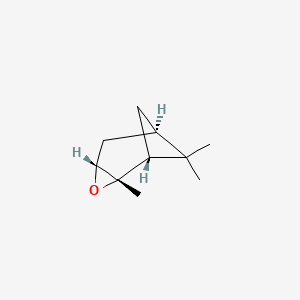
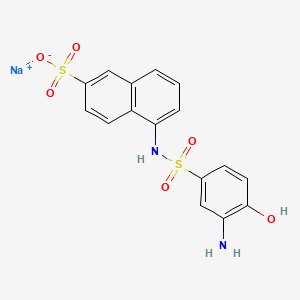
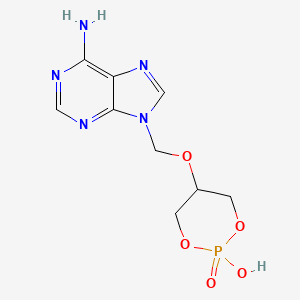

![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)


